N-[3-(dimethylamino)propyl]-N'-(3-fluorophenyl)oxamide
Description
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N'-(3-fluorophenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN3O2/c1-17(2)8-4-7-15-12(18)13(19)16-11-6-3-5-10(14)9-11/h3,5-6,9H,4,7-8H2,1-2H3,(H,15,18)(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMCREYDUUZVLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C(=O)NC1=CC(=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)propyl]-N’-(3-fluorophenyl)oxamide typically involves the reaction of 3-fluoroaniline with oxalyl chloride to form the corresponding 3-fluorophenyl oxalyl chloride. This intermediate is then reacted with N,N-dimethylpropylamine to yield the desired oxamide. The reaction conditions generally include the use of an inert atmosphere, such as nitrogen or argon, and an organic solvent like dichloromethane or tetrahydrofuran. The reaction is typically carried out at low temperatures to prevent decomposition of the intermediates.
Industrial Production Methods
In an industrial setting, the production of N-[3-(dimethylamino)propyl]-N’-(3-fluorophenyl)oxamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
Chemical Reactions Analysis
Types of Reactions
N-[3-(dimethylamino)propyl]-N’-(3-fluorophenyl)oxamide can undergo various chemical reactions, including:
Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.
Reduction: The oxamide moiety can be reduced to form the corresponding amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
N-[3-(dimethylamino)propyl]-N’-(3-fluorophenyl)oxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Materials Science: The compound is used in the synthesis of novel polymers and materials with unique properties such as enhanced thermal stability and conductivity.
Chemical Research: It serves as a building block in the synthesis of more complex molecules and is used in various organic transformations.
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)propyl]-N’-(3-fluorophenyl)oxamide involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors, thereby influencing biochemical pathways related to disease states. The dimethylamino group can enhance the compound’s ability to cross biological membranes, increasing its bioavailability and efficacy.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound belongs to a family of N,N'-disubstituted oxamides. Key structural analogs and their distinguishing features include:
Key Observations :
- Electron-Withdrawing vs. Donating Groups : The 3-fluorophenyl group in the target compound introduces strong electron-withdrawing effects, contrasting with electron-donating groups (e.g., -OH, -CH3) in analogs. This difference may alter electronic properties, such as pKa of the oxamide NH or metal-binding affinity .
- Hydrogen Bonding : Hydroxyl-containing analogs (e.g., 2-OH derivatives) participate in classical O–H⋯O hydrogen bonds, influencing crystal packing and solubility. The absence of -OH in the target compound reduces hydrogen-bonding capacity but may improve lipophilicity .
Physicochemical Properties
- Solubility: The dimethylaminopropyl group imparts water solubility via protonation under acidic conditions. Fluorinated analogs may exhibit higher lipid solubility than hydroxyl- or chloro-substituted derivatives, affecting membrane permeability .
- Thermal Stability : Fluorine’s strong C-F bond likely enhances thermal and oxidative stability compared to chloro or methyl analogs .
Crystallographic and Conformational Analysis
- Crystal Packing : The 3-fluorophenyl group may engage in weak C–H⋯F or C–F⋯π interactions, contrasting with stronger O–H⋯O bonds in hydroxylated analogs. For example, N-(2-hydroxy-5-methylphenyl)oxamide forms 3D architectures via O–H⋯O and π–π stacking .
- Conformational Flexibility : The transoid conformation of oxamide bridges (observed in ) is common in metal-coordinated analogs. Fluorine’s smaller size compared to -OH or -CH3 may reduce steric constraints, enabling adaptive binding in biological targets .
Biological Activity
N-[3-(dimethylamino)propyl]-N'-(3-fluorophenyl)oxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.
The synthesis of this compound typically involves the reaction of 3-fluoroaniline with oxalyl chloride to form 3-fluorophenyl oxalyl chloride, which is then reacted with N,N-dimethylpropylamine. The reaction conditions often require an inert atmosphere and low temperatures to prevent decomposition of intermediates.
Chemical Structure
- IUPAC Name : this compound
- Molecular Formula : C13H18FN3O2
- InChI : InChI=1S/C13H18FN3O2/c1-17(2)8-4-7-15-12(18)13(19)16-11-6-3-5-10(14)9-11/h3,5-6,9H,4,7-8H2,1-2H3,(H,15,18)(H,16,19)
This compound's mechanism of action is primarily associated with its interaction with specific molecular targets. The dimethylamino group enhances the compound's ability to cross biological membranes, thereby increasing its bioavailability and efficacy. This compound may act as an inhibitor or modulator of certain enzymes or receptors involved in various biochemical pathways related to neurological disorders .
Pharmacological Effects
Research indicates that this compound exhibits potential as a pharmacophore in the development of new therapeutic agents for treating neurological disorders. Its structural features suggest it may interact with serotonin transporters (SERT), influencing synaptic serotonin levels, which are crucial for regulating mood and other central nervous system functions .
Case Studies and Experimental Findings
- Binding Affinity Studies : Binding assays have shown that analogues of this compound demonstrate selective binding to SERT, with Ki values indicating significant affinity. For instance, modifications in the substituents were found to affect binding affinity at SERT without significantly impacting NET (norepinephrine transporter) binding .
- Inhibition Studies : Compounds similar to this compound have been reported to inhibit inosine monophosphate dehydrogenase (IMPDH), a key enzyme in purine metabolism. This inhibition can lead to therapeutic effects in immune-mediated conditions and various cancers .
Applications in Research
The compound has several applications across different fields:
- Medicinal Chemistry : Investigated for its potential in developing new drugs targeting neurological disorders.
- Materials Science : Used in synthesizing novel polymers with enhanced properties such as thermal stability and conductivity.
- Chemical Research : Serves as a building block for synthesizing more complex molecules and conducting organic transformations .
Comparative Analysis
To better understand the uniqueness of this compound, it can be compared with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[3-(dimethylamino)propyl]methacrylamide | Contains a methacrylamide group | Potential use in drug delivery systems |
| N-[3-(dimethylamino)propyl]acrylamide | Contains an acrylamide group | Investigated for polymerization applications |
| N-[3-(dimethylamino)propyl]stearamide monoacetate | Contains a stearamide group | Explored for surfactant properties |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing N-[3-(dimethylamino)propyl]-N'-(3-fluorophenyl)oxamide?
- Methodological Answer : The synthesis typically involves coupling 3-fluorophenylamine with 3-(dimethylamino)propylamine using oxalyl chloride as a bridging agent. Key conditions include:
- Solvent : Dichloromethane or tetrahydrofuran for solubility and reactivity.
- Temperature : Room temperature to 50°C to balance reaction rate and side-product formation.
- Catalyst : Triethylamine or pyridine to neutralize HCl byproducts .
- Intermediate : Formation of an isocyanate intermediate, which reacts with the amine to yield the oxamide linkage. Industrial-scale synthesis may employ continuous flow reactors for improved yield and purity .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- FTIR : Identifies functional groups (e.g., oxamide C=O stretch at ~1622 cm⁻¹, NH bending at ~3416 cm⁻¹) .
- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., dimethylamino protons at δ ~2.2–2.5 ppm, fluorophenyl aromatic protons at δ ~6.5–7.5 ppm) .
- X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding networks (e.g., SHELX software for refinement ).
Q. What are the primary research applications of this oxamide derivative in chemistry?
- Methodological Answer :
- Coordination Chemistry : Acts as a ligand for transition metals (e.g., Cu²⁺, Ni²⁺) via its oxamide and dimethylamino groups, forming binuclear or trinuclear complexes .
- Organic Synthesis : Serves as a precursor for functionalized polymers or bioactive molecules due to its reactive amine and fluorophenyl groups .
Advanced Research Questions
Q. How do steric and electronic factors influence the stability of metal complexes formed with this oxamide ligand?
- Methodological Answer : Potentiometric studies on analogous oxamide ligands (e.g., N,N'-bis[3-(dimethylamino)propyl]oxamide) reveal:
- Steric Effects : Bulky substituents reduce metal-ligand binding constants. For example, Cu²⁺ complexes with dimethylamino groups exhibit lower stability (log K ~8.2) compared to less hindered analogs .
- Electronic Effects : Electron-donating dimethylamino groups enhance ligand basicity, favoring coordination to softer metals like Cu²⁺ over harder ions like Fe³⁺ .
Q. What experimental strategies resolve contradictions in crystallographic data for oxamide-metal complexes?
- Methodological Answer :
- High-Resolution Data : Use synchrotron radiation to improve data quality for twinned or low-resolution crystals .
- Validation Tools : Cross-check refinement results with software like SHELXL (e.g., R-factor < 0.05 for reliable models) .
- Hydrogen Bonding Analysis : Map weak interactions (e.g., C–H⋯O) to explain packing discrepancies .
Q. How does the oxamide linkage modulate biological activity in cytotoxicity studies?
- Methodological Answer :
- DNA Interaction : Binuclear Cu²⁺-oxamide complexes intercalate DNA via planar aromatic fluorophenyl groups, disrupting replication (IC₅₀ ~10–50 µM in cancer cell lines) .
- Protein Binding : The oxamide’s hydrogen-bonding capacity allows selective inhibition of enzymes (e.g., tyrosine kinases) .
- Method : Fluorescence quenching assays and gel electrophoresis validate target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
